2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
- It contains an isoindole core, which is a bicyclic system fused with a cyclopentyl ring.
- The presence of the hydroxyimino group (N-OH) adds further complexity to its chemical properties.
- This compound has attracted attention due to its potential biological activities.
2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione: is a heterocyclic compound with an intriguing structure.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis.
Reaction Conditions: These may involve cyclization reactions, oxidation, and functional group transformations.
Industrial Production: Unfortunately, there isn’t a well-established industrial method for large-scale production. Research efforts are ongoing to optimize synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes electrophilic and nucleophilic reactions due to its aromatic character.
Common Reagents: Reagents like Lewis acids (e.g., AlCl₃), bases (e.g., NaOH), and oxidants (e.g., KMnO₄) may be employed.
Major Products: These could include derivatives with modified substituents on the cyclopentyl or isoindole rings.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) for drug discovery.
Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, antitumor).
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce.
- Further studies are needed to elucidate how it interacts with cellular targets.
Comparison with Similar Compounds
Uniqueness: Its combination of the isoindole scaffold and hydroxyimino group sets it apart.
Similar Compounds: While direct analogs are limited, related compounds include other isoindole derivatives and heterocycles.
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(3-hydroxyiminocyclopentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-6-5-8(7-9)14-18/h1-4,9,18H,5-7H2 |
InChI Key |
AXDDETXWXIGFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NO)CC1N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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